molecular formula C21H24N2O6 B4300022 N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide

N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B4300022
M. Wt: 400.4 g/mol
InChI Key: CIVSBOOZUWORMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of phenethylamines and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been shown to interact with several molecular targets such as tubulin, histone deacetylases, and proteasomes. N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide's anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit the replication of viruses, and exhibit anti-inflammatory properties. N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide is its potential use as a therapeutic agent for various diseases. Its ability to inhibit the growth of cancer cells, inhibit the replication of viruses, and exhibit anti-inflammatory properties makes it a promising candidate for drug development. However, one of the limitations of N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide. One direction is to further explore its potential use as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action and molecular targets in more detail. Additionally, the development of more efficient synthesis methods for N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide could facilitate its use in future research studies. Finally, the investigation of N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide's pharmacokinetics and toxicity profile could provide important information for its potential use in clinical settings.
Conclusion:
In conclusion, N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit the growth of cancer cells, inhibit the replication of viruses, and exhibit anti-inflammatory properties makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential use in clinical settings.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. In addition, N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-6-28-16-10-14(12-22)15(11-17(16)29-7-2)23-21(24)13-8-18(25-3)20(27-5)19(9-13)26-4/h8-11H,6-7H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVSBOOZUWORMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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